molecular formula C6H12ClNO B14044818 (1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl

(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine HCl

Cat. No.: B14044818
M. Wt: 149.62 g/mol
InChI Key: QMHIXRYDKZVVMO-RWOHWRPJSA-N
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Description

(1R,5S,7R)-2-oxabicyclo[320]heptan-7-amine hydrochloride is a bicyclic amine compound with a unique structure that includes an oxygen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by subsequent functional group transformations . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

For industrial production, the synthesis of (1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride may involve optimized processes that ensure scalability and cost-effectiveness. These methods often include the use of readily available raw materials, efficient catalytic systems, and environmentally friendly solvents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine hydrochloride is unique due to its specific stereochemistry and the presence of both an oxygen atom and an amine group within its bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(1R,5S,7R)-2-oxabicyclo[3.2.0]heptan-7-amine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-4-1-2-8-6(4)5;/h4-6H,1-3,7H2;1H/t4-,5-,6-;/m1./s1

InChI Key

QMHIXRYDKZVVMO-RWOHWRPJSA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]1C[C@H]2N.Cl

Canonical SMILES

C1COC2C1CC2N.Cl

Origin of Product

United States

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